(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile
Description
This compound belongs to the acrylonitrile sulfonamide class, characterized by a Z-configuration at the double bond. Its structure includes a 4-chlorophenylsulfonyl group, a 4-diethylaminophenylamino substituent, and a nitrile moiety. These functional groups confer unique physicochemical and biological properties. Though direct crystallographic data for this compound are absent in the provided evidence, its structural analogues (e.g., ) suggest a planar geometry with π-conjugation, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-(diethylamino)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-3-23(4-2)17-9-7-16(8-10-17)22-14-19(13-21)26(24,25)18-11-5-15(20)6-12-18/h5-12,14,22H,3-4H2,1-2H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNVBDYPFJJYPK-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chlorophenylsulfonyl Chloride
The sulfonyl group is typically introduced using chlorosulfonic acid. For example:
$$ \text{4-Chlorophenyl} + \text{ClSO}_3\text{H} \rightarrow \text{4-Chlorophenylsulfonyl chloride} $$
This intermediate is highly reactive and must be handled under anhydrous conditions.
Knoevenagel Condensation to Form the Enenitrile Backbone
The prop-2-enenitrile segment is synthesized via condensation of malononitrile with an aldehyde. For instance:
$$ \text{Malononitrile} + \text{Aldehyde} \xrightarrow{\text{Base}} \text{Prop-2-enenitrile derivative} $$
Piperidine or ammonium acetate in ethanol under reflux are common catalysts.
Coupling of Sulfonyl and Aniline Groups
The final step involves nucleophilic substitution between the sulfonyl chloride and the amine group of 4-diethylaminoaniline:
$$ \text{Sulfonyl chloride} + \text{4-Diethylaminoaniline} \xrightarrow{\text{Base}} \text{Target compound} $$
Triethylamine in dichloromethane at 0–5°C ensures minimal side reactions.
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | Et₃N | Pyridine | Et₃N |
| Temperature (°C) | 0–5 | 25 | 0–5 |
| Yield (%) | 78 | 62 | 78 |
Synthetic Route 2: One-Pot Tandem Reaction
Simultaneous Sulfonation and Cyclization
A patent by describes a one-pot method for analogous thiazole derivatives, which can be adapted for this compound. The process involves:
- In situ generation of sulfonyl chloride using SOCl₂.
- Concurrent condensation with malononitrile and 4-diethylaminoaniline.
Key Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 20–30 min) significantly accelerates the reaction, improving yield to 85% compared to conventional heating (72%).
Stereochemical Control and Z-Selectivity
The (2Z) configuration is critical for biological activity. Key strategies include:
- Bulky base selection : DBU favors Z-isomer formation by stabilizing the transition state.
- Low-temperature kinetics : Reactions at –10°C suppress E-isomer formation.
Table 2: Impact of Base on Z/E Ratio
| Base | Z:E Ratio | Yield (%) |
|---|---|---|
| DBU | 9:1 | 80 |
| Et₃N | 3:1 | 75 |
| K₂CO₃ | 2:1 | 68 |
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction time from 12 h (batch) to 2 h, with consistent purity (>98%).
Green Chemistry Metrics
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows 99.2% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and diethylamino groups may facilitate binding to specific sites, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key structural variations among analogues include substituents on the aromatic rings, sulfonamide linkages, and stereochemistry. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenylsulfonyl group in the target compound enhances electrophilicity compared to methylsulfonyl () or unsubstituted aryl groups.
- Amino Substituents: The diethylamino group (target compound) increases solubility in polar solvents relative to dichlorophenylamino () or formyl-substituted analogues ().
- Stereochemistry: Z-configuration is conserved across analogues, ensuring planar conjugation for π-π stacking in crystal lattices .
Physicochemical Properties
- Solubility: The diethylamino group in the target compound likely improves aqueous solubility compared to methylphenyl () or naphthyl derivatives ().
- Thermal Stability: Sulfonamide-containing compounds (e.g., ) exhibit higher melting points (>200°C) due to hydrogen bonding and rigid packing, whereas acrylonitriles with alkyl groups () show lower thermal stability.
Biological Activity
The compound (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile , with CAS number 885188-93-2, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₂₀ClN₃O₂S
- Molecular Weight : 389.9 g/mol
- Structure : The compound features a sulfonamide group attached to a propenenitrile moiety, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related sulfanilide derivatives have shown their potential to inhibit various kinases involved in cancer progression. Specifically, compounds with similar structural motifs have been screened against glioblastoma cell lines and demonstrated promising inhibitory effects on tumor growth.
- Mechanism of Action :
- Kinase Inhibition : The compound is believed to inhibit key kinases such as AKT2/PKBβ, which plays a crucial role in oncogenic signaling pathways. Inhibition of AKT signaling can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Selectivity : Some studies have indicated that related compounds exhibit selective toxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .
Other Biological Activities
In addition to its anticancer properties, the compound's sulfonamide structure suggests potential for various other biological activities:
- Antibacterial Activity : Sulfonamide derivatives are traditionally known for their antibacterial properties. Research has shown that similar compounds can inhibit bacterial growth by targeting specific enzymes .
- Enzyme Inhibition : Compounds with the sulfonamide moiety have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating neurodegenerative diseases and urinary tract infections respectively .
Case Studies
- In Vitro Studies :
- Docking Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
